![molecular formula C15H13N3OS B5850423 N-(3-methoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine](/img/structure/B5850423.png)
N-(3-methoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine
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Overview
Description
N-(3-methoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine, also known as MPTP, is a synthetic compound that has been widely used in scientific research for its ability to selectively destroy dopaminergic neurons in the brain. MPTP is structurally similar to the neurotransmitter dopamine and can be metabolized into a toxic compound that causes Parkinson's disease-like symptoms in humans and non-human primates.
Mechanism of Action
N-(3-methoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine is metabolized in the brain by monoamine oxidase-B (MAO-B) to form MPP+, a toxic compound that selectively destroys dopaminergic neurons. MPP+ enters the neuron through the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine selectively destroys dopaminergic neurons, leading to a decrease in dopamine levels in the brain. This results in Parkinson's disease-like symptoms, including tremors, rigidity, and bradykinesia. N-(3-methoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine has also been shown to cause neuroinflammation and oxidative stress, which contribute to the pathophysiology of Parkinson's disease.
Advantages and Limitations for Lab Experiments
N-(3-methoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine has several advantages for lab experiments, including its ability to selectively destroy dopaminergic neurons, making it a valuable tool for studying Parkinson's disease. However, N-(3-methoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine has several limitations, including its toxicity, which requires specialized equipment and expertise to handle safely. Additionally, N-(3-methoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine-induced Parkinson's disease-like symptoms in animals do not fully replicate the human disease's complexity, limiting its translational potential.
Future Directions
Future research directions for N-(3-methoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine include developing new N-(3-methoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine analogs with improved selectivity and reduced toxicity, as well as studying the role of oxidative stress and neuroinflammation in Parkinson's disease pathophysiology. Additionally, researchers are exploring the use of N-(3-methoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine as a tool for studying other neurological disorders, such as Alzheimer's disease and Huntington's disease.
Conclusion
In conclusion, N-(3-methoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine is a valuable tool for studying Parkinson's disease and other neurological disorders. Its ability to selectively destroy dopaminergic neurons has provided valuable insights into the disease's pathophysiology and potential treatments. However, N-(3-methoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine's toxicity and limitations in replicating the human disease's complexity require careful consideration in its use in lab experiments. Future research directions for N-(3-methoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine include developing new analogs and exploring its use in studying other neurological disorders.
Synthesis Methods
N-(3-methoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine can be synthesized through a multi-step reaction process involving the reaction of 3-methoxyaniline with pyridine-3-carboxaldehyde, followed by the reaction of the resulting intermediate with thioamide. The final product is obtained through purification and crystallization steps. The synthesis of N-(3-methoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine is a complex process that requires expertise in organic chemistry and specialized equipment.
Scientific Research Applications
N-(3-methoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine has been widely used in scientific research as a tool to study Parkinson's disease and other neurological disorders. N-(3-methoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine selectively destroys dopaminergic neurons in the brain, which are responsible for producing dopamine, a neurotransmitter that plays a critical role in movement control. By destroying these neurons, N-(3-methoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine causes Parkinson's disease-like symptoms in animals, making it a valuable tool for studying the disease's pathophysiology and developing new treatments.
properties
IUPAC Name |
N-(3-methoxyphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-19-13-6-2-5-12(8-13)17-15-18-14(10-20-15)11-4-3-7-16-9-11/h2-10H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQOVCVDCXGSGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC(=CS2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47203790 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(3-Methoxy-phenyl)-(4-pyridin-3-yl-thiazol-2-yl)-amine |
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